The Core Structure of Tri-GalNAc-COOH: A Technical Guide for Researchers
The Core Structure of Tri-GalNAc-COOH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the structure, synthesis, and biological interactions of tri-GalNAc-COOH, a critical component in targeted drug delivery systems. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's chemical properties, a representative synthesis protocol, its interaction with the asialoglycoprotein receptor (ASGPR), and its role in receptor-mediated endocytosis.
Molecular Structure and Chemical Properties
Tri-GalNAc-COOH is a synthetic molecule designed for high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This specificity makes it an invaluable tool for liver-targeted therapies. The core structure consists of three N-acetylgalactosamine (GalNAc) residues multivalently displayed on a central scaffold. This triantennary arrangement is crucial for its high binding affinity. The GalNAc cluster is connected via a flexible polyethylene glycol (PEG) linker, which terminates in a carboxylic acid group (-COOH). This terminal functional group allows for the covalent conjugation of various therapeutic payloads, such as small molecules, oligonucleotides, or proteins.
Below is a 2D representation of the tri-GalNAc-COOH structure:
Caption: 2D chemical structure of tri-GalNAc-COOH.
Physicochemical Properties
A summary of the key physicochemical properties of tri-GalNAc-COOH is presented in the table below for easy reference.
| Property | Value |
| Chemical Formula | C75H134N10O35 |
| Molecular Weight | ~1735.9 g/mol [1][2] |
| CAS Number | 1953146-81-0[1][2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (up to 50 mM) and DMSO.[1] |
| Purity | Typically ≥90% (HPLC) |
Asialoglycoprotein Receptor (ASGPR) Binding Affinity
The multivalent presentation of GalNAc residues in tri-GalNAc-COOH dramatically enhances its binding affinity to the ASGPR compared to monovalent GalNAc. This "cluster effect" is a cornerstone of its utility in targeted drug delivery. While the affinity of a single GalNAc moiety for ASGPR is in the micromolar to millimolar range, triantennary constructs exhibit nanomolar or even picomolar affinity.
| Ligand | ASGPR Binding Affinity (Kd) | Fold Increase (approx.) |
| Monovalent GalNAc | ~40 µM | 1x |
| Tri-GalNAc Conjugates | < 100 pM - Low nM | >1000x |
Representative Experimental Protocol: Synthesis of a Triantennary GalNAc Ligand
While the precise, proprietary synthesis of commercially available tri-GalNAc-COOH may vary, a general and representative multi-step chemical synthesis can be outlined based on established methodologies for creating triantennary GalNAc clusters. The following protocol is a composite of techniques described in the literature for similar structures.
Objective: To synthesize a triantennary N-acetylgalactosamine scaffold with a terminal carboxylic acid.
Materials:
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Protected GalNAc derivatives (e.g., with acetyl or other protecting groups on the hydroxyls)
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A trifunctional core scaffold molecule (e.g., tris(hydroxymethyl)aminomethane - TRIS)
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Linker molecules with appropriate functional groups
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Coupling agents (e.g., HBTU, DCC)
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Bases (e.g., DIPEA, Et3N)
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Solvents (e.g., DMF, DCM)
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Reagents for deprotection (e.g., hydrazine, sodium methoxide)
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Purification supplies (e.g., silica gel for chromatography, HPLC system)
Methodology:
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Activation of the GalNAc Monomer: A suitably protected N-acetylgalactosamine derivative with a carboxylic acid linker is activated using a coupling agent like HBTU in the presence of a base such as DIPEA in an anhydrous solvent like DMF.
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Coupling to the Central Scaffold: The activated GalNAc monomer is then reacted with a trifunctional amine scaffold. The reaction is typically stirred at room temperature for several hours to ensure the formation of the tri-substituted product.
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Purification of the Protected Triantennary Cluster: The crude product is purified using column chromatography on silica gel to isolate the protected tri-GalNAc intermediate.
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Deprotection of the Sugar Hydroxyl Groups: The protecting groups on the hydroxyls of the GalNAc residues are removed. For example, acetyl groups can be removed by treatment with a mild base like sodium methoxide in methanol.
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Introduction of the PEG Linker and Terminal Carboxylic Acid: The deprotected cluster is then reacted with a PEG linker that has a protected carboxylic acid at one end and a reactive group at the other to attach to the central scaffold.
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Final Deprotection and Purification: The protecting group on the terminal carboxylic acid is removed, and the final tri-GalNAc-COOH product is purified by reverse-phase HPLC to yield a highly pure compound.
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Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy and mass spectrometry.
Biological Interaction and Signaling Pathway
Tri-GalNAc-COOH functions as a high-affinity ligand for the ASGPR, initiating receptor-mediated endocytosis upon binding. This process is a highly efficient mechanism for the internalization of extracellular molecules into hepatocytes.
ASGPR-Mediated Endocytosis Pathway
The binding of a tri-GalNAc-COOH-conjugated therapeutic to the ASGPR on the hepatocyte surface triggers a cascade of events leading to its internalization and trafficking to the lysosome.
